molecular formula C12H13IO3 B1327866 Ethyl 4-(2-iodophenyl)-4-oxobutyrate CAS No. 263273-52-5

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

Cat. No.: B1327866
CAS No.: 263273-52-5
M. Wt: 332.13 g/mol
InChI Key: SQRWBNWBGWGXJN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 2-iodophenyl group, and a 4-oxobutyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: 4-(2-iodophenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(2-iodophenyl)-4-hydroxybutyrate.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Ethyl 4-(2-iodophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodophenyl)-4-oxobutyrate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-4-oxobutyrate
  • Ethyl 4-(4-chlorophenyl)-4-oxobutyrate
  • Ethyl 4-(4-fluorophenyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing unique opportunities for further functionalization.

Biological Activity

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including case studies, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes an ethyl ester group and a 2-iodophenyl moiety. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For example, studies have demonstrated that derivatives with similar structural features can inhibit tumor growth effectively. In particular, modifications to the phenyl ring or the ester group can enhance binding affinity to target proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL .

Case Study: Inhibition of Bcl-2 Family Proteins

A study focused on the inhibition of Bcl-2 family proteins revealed that compounds with structural similarities to this compound showed significant inhibition of cell growth in sensitive cancer cell lines. The binding affinity was assessed using fluorescence polarization assays, revealing IC50 values that indicate potent activity against these targets .

CompoundIC50 (nM)Target Protein
Compound 138Bcl-xL
This compoundTBDTBD

Antimicrobial Activity

In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Studies have identified related compounds that demonstrate efficacy against various pathogens, suggesting a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly impact its pharmacological profile. For instance:

  • Iodine Substitution : The presence of iodine enhances lipophilicity and may improve membrane permeability.
  • Ester Group Variations : Alterations in the ester moiety can affect solubility and metabolic stability.

Table: Summary of SAR Findings

ModificationEffect on Activity
Iodine SubstitutionIncreased potency against Bcl-xL
Alkyl Group ChangesVariability in solubility and stability

Research Findings

Recent studies have highlighted the dual role of this compound as both an antitumor agent and a potential antimicrobial compound. For instance, one study demonstrated that derivatives with enhanced binding to Bcl-xL exhibited significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Properties

IUPAC Name

ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRWBNWBGWGXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645706
Record name Ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263273-52-5
Record name Ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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